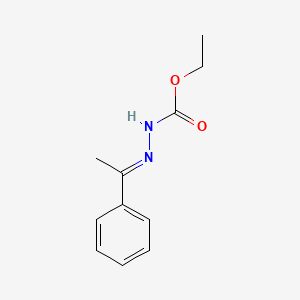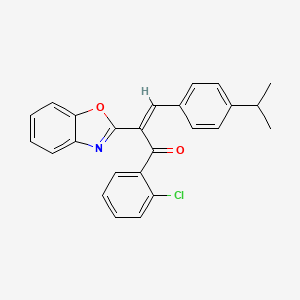![molecular formula C16H24 B11965131 Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
Bicyclo[10.2.2]hexadeca-1(14),12,15-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[1022]hexadeca-1(14),12,15-triene is a complex organic compound with the molecular formula C16H24 It is characterized by its unique bicyclic structure, which includes a triene system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.2.2]hexadeca-1(14),12,15-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Bicyclo[10.2.2]hexadeca-1(14),12,15-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Bicyclo[10.2.2]hexadeca-1(14),12,15-triene involves its interaction with molecular targets through its triene system. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include the formation of reactive intermediates that facilitate the desired reactions.
類似化合物との比較
- Bicyclo[10.2.2]hexadeca-12,14,15-triene
- 3,10-Diazoniabicyclo[10.2.2]hexadeca-12,14,15-triene-3,3,10,10-tetramethyl-dichloride
Comparison: Bicyclo[1022]hexadeca-1(14),12,15-triene is unique due to its specific triene system and bicyclic structure, which confer distinct chemical properties and reactivity
特性
分子式 |
C16H24 |
|---|---|
分子量 |
216.36 g/mol |
IUPAC名 |
bicyclo[10.2.2]hexadeca-1(14),12,15-triene |
InChI |
InChI=1S/C16H24/c1-2-4-6-8-10-16-13-11-15(12-14-16)9-7-5-3-1/h11-14H,1-10H2 |
InChIキー |
ZKAYUYHOZYVQGP-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC2=CC=C(CCCC1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


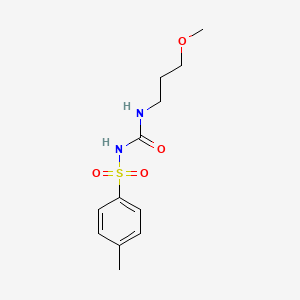
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965075.png)
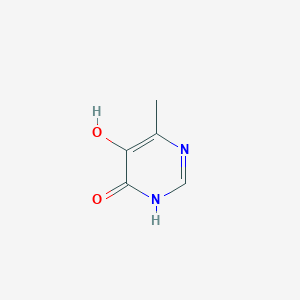
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
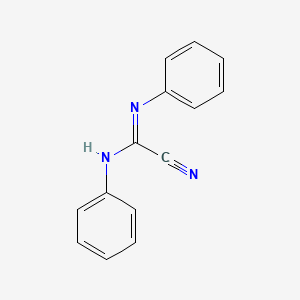
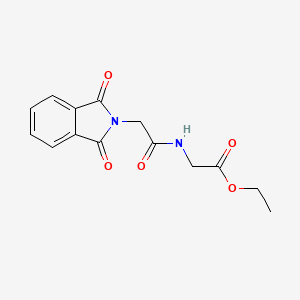
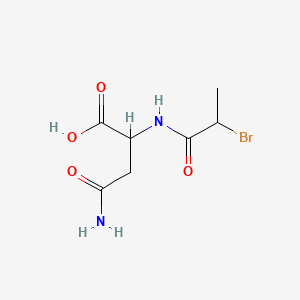
![2-Butanone, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B11965116.png)
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965130.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)
